N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Description
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-10(2)15-19-14(20-23-15)12-4-3-9-21(12)16(22)18-8-7-11-5-6-13(17)24-11/h5-6,10,12H,3-4,7-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCFUFRGCWQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCN2C(=O)NCCC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, undergoes a series of reactions to introduce the ethyl group at the 2-position.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in DMSO.
Coupling with Pyrrolidine: The final step involves coupling the thiophene and oxadiazole intermediates with a pyrrolidine derivative under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide
- N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of both the oxadiazole and pyrrolidine rings, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
